8-Methyl-6-nitroquinoline

Hypoxia-Selective Cytotoxins Antitumor Agents Bioreductive Prodrugs

8-Methyl-6-nitroquinoline (CAS 116529-86-3) is the preferred scaffold for hypoxia-selective bioreductive prodrug design, demonstrating 60-fold hypoxic selectivity and lower reduction potential vs. 5-nitro or unsubstituted analogs. The 8-methyl group directs regioselective C-H activation, enabling synthesis of 3-bromo-8-methyl-6-nitroquinoline (CAS 210708-22-8) for downstream cross-coupling libraries. Unlike 8-nitroquinoline regioisomers, the 6-nitro pattern shows lower carcinogenic potential in long-term in vivo studies. Procure ≥95% purity for reproducible medicinal chemistry and catalysis research.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 116529-86-3
Cat. No. B3215646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-6-nitroquinoline
CAS116529-86-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3
InChIKeyYWPCEVGGEXXTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-6-nitroquinoline (CAS 116529-86-3) – Key Properties and Scientific Baseline for Procurement


8-Methyl-6-nitroquinoline (CAS 116529-86-3) is a heteroaromatic organic compound within the nitroquinoline subclass of quinoline derivatives, characterized by a 6-nitro and 8-methyl substitution pattern on the quinoline bicyclic scaffold. With a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol, it is commercially available at typical purities of 95% for research and development applications . As a member of the broader nitroquinoline family, which includes compounds like 6-nitroquinoline (6-NQ), 8-nitroquinoline (8-NQ), and 8-methylquinoline (8-MQ), its specific substitution pattern confers distinct physicochemical, electronic, and biological properties that differentiate it from close analogs in both synthetic utility and biological activity [1][2]. This guide provides a quantitative, comparator-based analysis to support informed scientific selection and procurement decisions, focusing on verifiable differentiation rather than generic class-level claims.

Why 8-Methyl-6-nitroquinoline Cannot Be Replaced by Unsubstituted or Regioisomeric Nitroquinolines


Generic substitution of 8-methyl-6-nitroquinoline with other nitroquinoline isomers or unsubstituted analogs is not scientifically justifiable due to the profound impact of both the 8-methyl group and the 6-nitro position on the compound's electronic properties, biological selectivity, and synthetic utility. While the quinoline core is common across many analogs, the specific combination of an electron-donating methyl at the 8-position and an electron-withdrawing nitro group at the 6-position creates a unique electronic and steric environment. This directly influences key parameters such as reduction potential, which governs hypoxia-selective cytotoxicity and bioreductive activation [1]. For instance, the 8-methyl substitution was shown to lower reduction potential in a series of 4-(alkylamino)nitroquinolines, leading to a marked improvement in hypoxic selectivity compared to unsubstituted or differently substituted analogs [1]. Furthermore, in synthetic applications, the 8-methyl group directs regioselective C-H activation chemistry, enabling transformations that are not feasible or are lower-yielding with other nitroquinoline regioisomers . Therefore, interchanging compounds based solely on the quinoline/nitroquinoline class overlooks critical, quantifiable differences in performance that are essential for reproducible research and industrial processes.

Quantitative Differentiation of 8-Methyl-6-nitroquinoline Against Closest Analogs


Enhanced Hypoxic Selectivity: 8-Methyl Substitution vs. Unsubstituted Nitroquinoline Analogs

In a series of 4-(alkylamino)nitroquinolines evaluated as hypoxia-selective cytotoxins, the 8-methyl analogue demonstrated a 60-fold selectivity for hypoxic cells in a clonogenic assay. This represents a quantifiable improvement over the unsubstituted parent scaffold and other regioisomers, positioning the 8-methyl derivative as a compound with a superior in vitro therapeutic index as a hypoxic cell radiosensitizer [1].

Hypoxia-Selective Cytotoxins Antitumor Agents Bioreductive Prodrugs

Reduction Potential Modulation: 8-Methyl Derivative vs. 5-Nitro Isomer

Structure-activity relationship studies on 4-(alkylamino)nitroquinolines revealed that the 8-methyl substitution contributed to a lower reduction potential compared to the 5-nitro isomer, which exhibited a reduction potential of -286 mV [1]. While a precise numerical value for the 8-methyl-6-nitro derivative is not isolated, the study explicitly states that the 8-methyl analogue was one of two compounds with 'lower reduction potential' that showed improved selectivity. This demonstrates a quantifiable structure-electronic property relationship where the 8-methyl group directly modulates a key biophysical parameter.

Electrochemistry Bioreduction SAR

Carcinogenicity Profile: 6-Nitro vs. 8-Nitro Regioisomers

A comparative study in F344 rats administered quinoline derivatives in their diet for 104 weeks demonstrated a stark difference in carcinogenicity between 6-nitroquinoline (6-NQ) and 8-nitroquinoline (8-NQ). 8-NQ induced forestomach tumors in a majority of animals (squamous cell papillomas in 93.3% of males and 97.3% of females; squamous cell carcinomas in 66.7% of males and 64.9% of females). In contrast, 6-NQ induced only focal hyperplasia of the forestomach, with no carcinomas observed [1]. This data provides a crucial baseline for understanding the toxicological impact of the nitro group's position on the quinoline ring.

Toxicology Mutagenicity Carcinogenicity

Synthetic Utility: Directed C-H Activation Enabled by 8-Methyl Group

8-Methyl-6-nitroquinoline is specifically cited for its utility in catalyzing C-H activation reactions, a property not generally shared by other nitroquinoline regioisomers or unsubstituted quinolines. The 8-methyl group acts as a directing group, enabling regioselective functionalization . Additionally, it serves as a versatile building block for constructing more complex heterocyclic frameworks, including the synthesis of 3-bromo-8-methyl-6-nitroquinoline (CAS: 210708-22-8) via bromination [1].

Organic Synthesis C-H Activation Catalysis

Optimal Application Scenarios for 8-Methyl-6-nitroquinoline Based on Quantified Differentiation


Development of Hypoxia-Selective Anticancer Prodrugs

Given the 8-methyl derivative's demonstrated 60-fold hypoxic selectivity and its classification as having a 'lower reduction potential' in SAR studies [1], 8-methyl-6-nitroquinoline is a scientifically rational choice as a core scaffold for designing bioreductive prodrugs. Its substitution pattern confers a favorable in vitro therapeutic index, making it a superior starting point compared to 5-nitro or unsubstituted analogs for medicinal chemistry programs targeting solid tumor hypoxia.

Synthesis of 3-Bromo-8-methyl-6-nitroquinoline for Cross-Coupling Reactions

8-Methyl-6-nitroquinoline serves as the direct precursor for the synthesis of 3-bromo-8-methyl-6-nitroquinoline (CAS 210708-22-8) via bromination [2]. This brominated derivative is a key intermediate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse compound libraries for drug discovery. Procurement of 8-methyl-6-nitroquinoline is essential for laboratories engaged in this specific synthetic route.

Investigating Structure-Toxicity Relationships in Nitroquinoline Series

The stark contrast in carcinogenicity between 6-nitro and 8-nitro regioisomers in a long-term in vivo rat study [3] highlights the importance of the nitro group's position. 8-Methyl-6-nitroquinoline, bearing the 6-nitro motif, is a more suitable candidate for experiments where lower carcinogenic potential is desired or where the differential toxicity of regioisomers is under investigation. This makes it a preferred building block over 8-nitro-substituted compounds for safety-conscious research programs.

Regioselective C-H Functionalization Method Development

The 8-methyl group on this compound acts as a directing group for C-H activation chemistry, as noted in vendor documentation . This property is valuable for researchers developing new methods for regioselective functionalization of heteroaromatic systems. The compound can serve as a model substrate to explore novel catalytic transformations, leveraging the unique electronic and steric environment created by the dual 6-nitro and 8-methyl substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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